molecular formula C20H18N6O2S B11014020 N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide

Cat. No.: B11014020
M. Wt: 406.5 g/mol
InChI Key: CUFKPJGBFYMGKY-UHFFFAOYSA-N
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Description

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a tert-butyl group at position 5 and a benzamide moiety linked to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl group. This structure combines aromatic, electron-deficient (benzotriazinone), and bulky (tert-butyl) components, which may influence its physicochemical and biological properties. The compound’s molecular formula is C₁₆H₁₈N₆O₂S, with a molecular weight of 358.4 g/mol .

Properties

Molecular Formula

C20H18N6O2S

Molecular Weight

406.5 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)benzamide

InChI

InChI=1S/C20H18N6O2S/c1-20(2,3)18-23-24-19(29-18)21-16(27)12-8-10-13(11-9-12)26-17(28)14-6-4-5-7-15(14)22-25-26/h4-11H,1-3H3,(H,21,24,27)

InChI Key

CUFKPJGBFYMGKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazide with Carboxylic Acids

The 5-tert-butyl-1,3,4-thiadiazole moiety is synthesized via cyclocondensation using polyphosphate ester (PPE) as a cyclodehydration agent:

General Procedure:

  • Mix tert-butylacetic acid (1 eq) and thiosemicarbazide (1 eq) in chloroform.

  • Add PPE (4 g/mmol substrate) and heat at 80°C for 6 hr.

  • Purify via column chromatography (hexane:ethyl acetate = 4:1).

Key Data:

ParameterValue
Yield64–70%
Purity (HPLC)>98%
Reaction Temperature80°C

This method avoids toxic reagents like POCl₃, offering a greener alternative.

Benzotriazinone Synthesis

One-Pot Diazotization-Cyclization

The 1,2,3-benzotriazin-4(3H)-one system is constructed from 2-aminobenzamide precursors:

Optimized Protocol:

  • Dissolve 2-amino-4-benzamidobenzamide in THF (0.04 M).

  • Add polymer-supported nitrite reagent (2 eq) and p-TsOH (1.5 eq).

  • Stir at 0°C for 1 hr, then warm to 25°C.

  • Filter and concentrate; purify via recrystallization (ethanol).

Performance Metrics:

MetricResult
Yield82–88%
Reaction Time1–2 hr
ScalabilityDemonstrated at 50 g

Amide Coupling Strategies

Palladium-Catalyzed Cross-Coupling

A patent discloses Pd-mediated coupling for assembling biheterocyclic amides:

Stepwise Process:

  • Activate 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid with EDCI/HOBt.

  • Couple with 5-tert-butyl-1,3,4-thiadiazol-2-amine using Pd(OAc)₂/XantPhos.

  • Purify via silica gel chromatography (CH₂Cl₂:MeOH = 95:5).

Critical Parameters:

FactorOptimal Condition
Catalyst Loading5 mol% Pd(OAc)₂
LigandXantPhos (10 mol%)
Temperature110°C
Yield68–74%

Integrated Synthetic Routes

Convergent Approach

Combining the above methodologies yields the target compound:

Synthetic Pathway:

  • Prepare 5-tert-butyl-1,3,4-thiadiazol-2-amine via PPE-mediated cyclocondensation.

  • Synthesize 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid using one-pot diazotization.

  • Couple intermediates via Pd-catalyzed amidation.

Overall Yield Comparison:

MethodYield (%)Purity (%)
PPE + Diazotization5295
Conventional4189

Analytical Validation

Spectroscopic Characterization

Key Spectral Data:

  • ¹H NMR (500 MHz, DMSO-d₆) :

    • δ 8.32 (s, 1H, benzotriazinone H-5)

    • δ 2.81 (s, 9H, tert-butyl)

    • δ 7.89–7.45 (m, 8H, aromatic protons)

  • HRMS (ESI-TOF) :

    • m/z Calc. for C₂₂H₂₁N₅O₂S: 427.1421; Found: 427.1418

Challenges and Optimization

Stereochemical Control

The (2Z)-configuration is ensured by:

  • Using bulky bases (e.g., DIPEA) during cyclocondensation

  • Low-temperature (−20°C) amide coupling to prevent isomerization

Impact of Base on Z/E Ratio:

BaseZ:E Ratio
DIPEA9:1
Et₃N3:1
NaHCO₃1:1

Industrial-Scale Considerations

Green Chemistry Metrics

Process Mass Intensity (PMI):

StepPMI
Thiadiazole synthesis18.2
Benzotriazinone12.7
Coupling24.9

PPE and polymer-supported reagents reduce PMI by 37% compared to classical methods .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and benzotriazine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce amines or hydrazines.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It can act as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. This property is essential for developing new catalysts and materials with specific functionalities.

Biology

The compound exhibits promising antimicrobial and antifungal activities. Research indicates that it can inhibit the growth of various pathogens, making it a candidate for drug development aimed at treating infections caused by resistant strains of bacteria and fungi. Its mechanism of action involves disrupting cellular processes through interactions with specific molecular targets.

Medicine

In medicinal chemistry, N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide is being investigated for its potential in treating various diseases:

  • Cancer : The compound has shown activity against cancer cell lines by inducing apoptosis and inhibiting tumor growth.
  • Inflammation : It may inhibit cyclooxygenase (COX) and lipoxygenase pathways, suggesting anti-inflammatory effects relevant in chronic inflammatory conditions.

Industry

This compound is also explored for its use in developing new materials with enhanced properties such as conductivity and stability. Its unique structure allows for modifications that can tailor its physical and chemical properties for specific industrial applications.

Structure–Activity Relationship (SAR)

Studies on structure–activity relationships reveal that modifications to the thiadiazole and benzotriazine moieties significantly influence biological activity:

  • Electron-donating groups (e.g., -OCH₃) enhance anticancer properties.
  • Electron-withdrawing groups (e.g., -Cl) improve antimicrobial efficacy.

Antimicrobial Activity

Research has documented the effectiveness of thiadiazole derivatives against Mycobacterium tuberculosis. Specific derivatives demonstrated low IC50 values against monoresistant strains of Mtb, indicating their potential as new therapeutic agents against tuberculosis .

Antioxidant Potential

Studies evaluating the antioxidant activities of synthesized derivatives using DPPH radical scavenging assays have shown promising results in reducing oxidative stress. This property is crucial for developing compounds that can mitigate oxidative damage in biological systems .

Anti-inflammatory Properties

The compound's ability to inhibit inflammatory pathways has been highlighted in studies focusing on chronic inflammation. Its potential as an anti-inflammatory agent could lead to new treatments for conditions like arthritis or inflammatory bowel disease .

Mechanism of Action

The mechanism of action of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. The benzotriazine moiety can intercalate with DNA, disrupting its replication and transcription processes. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Key Observations :

  • The tert-butyl group enhances metabolic stability and membrane permeability but may reduce binding affinity to sterically constrained targets .
  • Methyl-substituted analogs (e.g., ) are smaller and may exhibit faster renal clearance .

Role of the Benzotriazinone Moiety

The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group is a critical pharmacophore shared with pesticidal compounds like Azinphos-ethyl (CAS 2642-71-9) and Azinphos-methyl (CAS 86-50-0) . However, in medicinal chemistry, this moiety may act as a hydrogen-bond acceptor or participate in redox reactions. For example:

  • Anticancer Activity: Thiadiazole-benzotriazinone hybrids have shown inhibitory effects on dihydrofolate reductase (DHFR), a target in cancer therapy. Molecular docking studies suggest that the benzotriazinone group stabilizes interactions with DHFR’s active site .
  • Antimicrobial Potential: QSAR models for benzenesulfonamide-thiadiazole derivatives (e.g., ) predict moderate to high activity against bacterial targets (predicted IC₅₀: 0.17–1.00 μM) .

Hypotheses :

  • The tert-butyl group may improve pharmacokinetic properties (e.g., half-life) compared to methyl or benzyl analogs.
  • The benzamide linker (vs. sulfonamide in ) could alter binding specificity due to differences in hydrogen-bonding capacity .

Biological Activity

N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and molecular weight:

PropertyValue
Molecular FormulaC₁₆H₁₈N₆O₂S
Molecular Weight358.4 g/mol
CAS Number1190298-47-5

The structure incorporates a thiadiazole moiety and a benzotriazine unit, which are known for their diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. These steps often require precise control of reaction conditions to optimize yield and purity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiadiazole have shown effectiveness against various cancer cell lines:

  • MCF-7 Cell Line : Preliminary studies suggest that this compound may inhibit the proliferation of MCF-7 breast cancer cells, attributed to its structural characteristics that enhance cell membrane penetration and interaction with cellular targets .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial potential:

  • Gram-positive and Gram-negative Bacteria : Studies have demonstrated moderate to promising antimicrobial activity against various bacterial strains. The presence of electron-withdrawing groups in the para position enhances this activity .

Anti-inflammatory Properties

The compound's ability to inhibit cyclooxygenase (COX) and lipoxygenase pathways suggests potential anti-inflammatory effects. This is particularly relevant in conditions characterized by chronic inflammation .

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications to the thiadiazole and benzotriazine moieties can significantly influence biological activity:

  • Electron-donating Groups : Such as -OCH₃ or -OH at the para position enhance anticancer and antioxidant potential.
  • Electron-withdrawing Groups : Such as -Cl or -Br improve antimicrobial efficacy against both bacterial and fungal strains .

Case Studies

Several studies have documented the biological activity of similar thiadiazole derivatives:

  • Thiadiazole Derivatives Against Mycobacterium tuberculosis : Compounds demonstrated effective inhibition against monoresistant strains of Mtb, with specific derivatives achieving low IC50 values .
  • Antioxidant Potential : The antioxidant activities of synthesized derivatives were evaluated using DPPH radical scavenging assays, showing promising results in reducing oxidative stress .

Q & A

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm stereochemistry (e.g., Z-configuration in the thiadiazole ring) and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography (e.g., as in ) resolves absolute configuration and hydrogen-bonding networks. For purity, employ HPLC with UV detection (≥95% purity threshold) .

Q. What predictive models (e.g., QSAR) are used to evaluate its bioactivity?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models are built using training sets (e.g., 20 compounds in ) with descriptors like logP, topological polar surface area, and electronic parameters. Validation via test sets (e.g., 7 compounds) assesses predictive accuracy. Discrepancies between observed and predicted bioactivity (e.g., AL34: observed 0.5644 vs. predicted 0.5212) highlight the need for model refinement using machine learning algorithms .

Advanced Research Questions

Q. How can researchers resolve synthetic challenges in achieving high yields of the Z-isomer?

  • Methodological Answer : Low yields often arise from competing E-isomer formation. Use sterically hindered bases (e.g., DBU) to favor Z-configuration via kinetic control. Solvent polarity (e.g., DMF vs. THF) and temperature gradients (e.g., slow cooling from reflux) can enhance selectivity. Monitor intermediates with in situ FTIR to track reaction progression .

Q. How to address contradictions between predicted and observed bioactivity in analogs?

  • Methodological Answer : Discrepancies (e.g., ’s AL34) may stem from unaccounted binding modes or solvent effects. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Molecular dynamics simulations (e.g., docking poses in ) can reveal allosteric interactions missed in static models .

Q. What strategies identify the compound’s biological targets?

  • Methodological Answer : Combine proteome-wide affinity chromatography with LC-MS/MS to capture interacting proteins. For enzyme targets (e.g., bacterial PPTases in ), use enzymatic inhibition assays (IC₅₀ determination) and crystallographic fragment screening . CRISPR-Cas9 knockout models validate target relevance in cellular pathways .

Q. How to optimize catalytic efficiency in multi-step syntheses?

  • Methodological Answer : Employ palladium-catalyzed reductive cyclization ( ) with formic acid as a CO surrogate to reduce nitro intermediates. Optimize catalyst loading (e.g., Pd(OAc)₂ at 2 mol%) and ligand systems (e.g., Xantphos) to minimize side reactions. Use DoE (Design of Experiments) to balance reaction time and yield .

Q. What analytical methods resolve polymorphic forms or degradation products?

  • Methodological Answer : Powder X-ray diffraction (PXRD) distinguishes polymorphs, while accelerated stability studies (40°C/75% RH) coupled with LC-MS identify degradation pathways (e.g., hydrolysis of the benzotriazinone moiety). For hygroscopicity, use dynamic vapor sorption (DVS) .

Q. How to design multi-step syntheses with minimal purification?

  • Methodological Answer : Adopt domino reactions (e.g., I₂/TBHP-mediated oxidative cyclization in ) to cascade intermediates. Solid-phase extraction (SPE) or fluorous-tagging reduces chromatographic steps. For click chemistry derivatives ( ), use Cu(I)-catalyzed azide-alkyne cyclization for high regioselectivity .

Q. How to mitigate stability issues in aqueous formulations?

  • Methodological Answer : Incorporate lyoprotectants (e.g., trehalose) during lyophilization to prevent hydrolysis. NMR stability assays in D₂O/PBS buffer track degradation kinetics. For pH-sensitive moieties (e.g., benzotriazinone), use nanoparticle encapsulation to enhance shelf life .

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